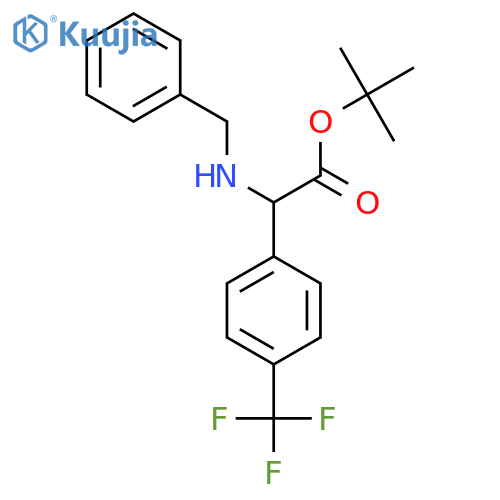

Cas no 2639401-16-2 (tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate)

tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- 2639401-16-2

- EN300-27725377

- tert-butyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate

- tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate

-

- インチ: 1S/C20H22F3NO2/c1-19(2,3)26-18(25)17(24-13-14-7-5-4-6-8-14)15-9-11-16(12-10-15)20(21,22)23/h4-12,17,24H,13H2,1-3H3

- InChIKey: RFUZPUDSTRUNQK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)C(C(=O)OC(C)(C)C)NCC1C=CC=CC=1)(F)F

計算された属性

- せいみつぶんしりょう: 365.16026343g/mol

- どういたいしつりょう: 365.16026343g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 445

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27725377-0.5g |

tert-butyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate |

2639401-16-2 | 95.0% | 0.5g |

$575.0 | 2025-03-20 | |

| Enamine | EN300-27725377-0.25g |

tert-butyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate |

2639401-16-2 | 95.0% | 0.25g |

$551.0 | 2025-03-20 | |

| Enamine | EN300-27725377-10.0g |

tert-butyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate |

2639401-16-2 | 95.0% | 10.0g |

$2577.0 | 2025-03-20 | |

| Enamine | EN300-27725377-0.1g |

tert-butyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate |

2639401-16-2 | 95.0% | 0.1g |

$528.0 | 2025-03-20 | |

| Enamine | EN300-27725377-2.5g |

tert-butyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate |

2639401-16-2 | 95.0% | 2.5g |

$1174.0 | 2025-03-20 | |

| Enamine | EN300-27725377-10g |

tert-butyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate |

2639401-16-2 | 10g |

$2577.0 | 2023-08-31 | ||

| Enamine | EN300-27725377-5g |

tert-butyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate |

2639401-16-2 | 5g |

$1737.0 | 2023-08-31 | ||

| Enamine | EN300-27725377-1g |

tert-butyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate |

2639401-16-2 | 1g |

$600.0 | 2023-08-31 | ||

| Enamine | EN300-27725377-0.05g |

tert-butyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate |

2639401-16-2 | 95.0% | 0.05g |

$504.0 | 2025-03-20 | |

| Enamine | EN300-27725377-1.0g |

tert-butyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate |

2639401-16-2 | 95.0% | 1.0g |

$600.0 | 2025-03-20 |

tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate 関連文献

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetateに関する追加情報

Introduction to Tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate (CAS No. 2639401-16-2)

Tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate, a compound with the chemical formula C20H21F3NO2, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its tert-butyl group, which contributes to its steric hindrance, and its benzylamino and trifluoromethyl substituents, which enhance its pharmacological properties. The presence of these functional groups makes it a valuable candidate for further research and development in drug discovery.

The CAS No. 2639401-16-2 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. Its molecular structure incorporates an acetic acid derivative, which is a common motif in many bioactive molecules. The trifluoromethyl group, in particular, is known for its ability to improve metabolic stability and binding affinity, making it a frequent inclusion in drug candidates.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced biological activity. The trifluoromethyl group in Tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate contributes to its potential as a pharmacophore in the development of novel therapeutic agents. Studies have shown that fluorinated aromatic compounds often exhibit improved pharmacokinetic profiles, including increased lipophilicity and resistance to metabolic degradation.

The benzylamino moiety in the compound's structure suggests potential interactions with biological targets such as enzymes and receptors. This group can serve as a hinge binder or participate in hydrophobic interactions, which are crucial for drug-receptor binding. The combination of the tert-butyl, benzylamino, and trifluoromethyl groups creates a complex three-dimensional structure that can be optimized for specific biological activities.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have been instrumental in understanding how Tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate interacts with potential targets. These studies have revealed that the compound can bind effectively to various enzymes and receptors, suggesting its utility in treating a range of diseases.

The pharmaceutical industry has been increasingly leveraging fluorinated compounds due to their favorable properties. The trifluoromethyl group, for instance, is known to enhance the binding affinity of drug candidates by increasing their lipophilicity and reducing their susceptibility to metabolic enzymes. This has led to the development of several successful drugs that incorporate fluorine atoms into their structures.

In addition to its potential as a drug candidate, Tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate may also find applications in materials science and agrochemicals. The unique combination of functional groups in its structure makes it a versatile building block for synthesizing more complex molecules with tailored properties.

Ongoing research is exploring the synthetic pathways for producing this compound more efficiently and cost-effectively. Advances in green chemistry principles have encouraged the development of sustainable methods for synthesizing fluorinated compounds. These methods aim to minimize waste and reduce energy consumption while maintaining high yields and purity.

The impact of fluorinated compounds on modern medicine cannot be overstated. They have revolutionized drug design and development by providing chemists with powerful tools to enhance the efficacy and selectivity of therapeutic agents. Tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate represents another example of how fluorine chemistry can contribute to the next generation of pharmaceuticals.

As our understanding of biological systems continues to grow, so does the demand for innovative molecules like Tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate. Its unique structure and promising pharmacological properties make it a valuable asset in the quest for new treatments for various diseases. The continued exploration of this compound and its derivatives will undoubtedly lead to significant breakthroughs in the field of medicinal chemistry.

2639401-16-2 (tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate) 関連製品

- 850567-59-8(4-(3-Butylureido)phenylboronic acid, pinacol ester)

- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)

- 97529-85-6(5-hydroxyfuran-2-carboxylic acid)

- 855682-08-5(3-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1-(4-methylbenzenesulfonyl)piperidine)

- 953938-98-2(2-{(2,4-dichlorophenyl)methylsulfanyl}-5-phenyl-1H-imidazole)

- 946714-14-3((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)

- 2091893-94-4(N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine)

- 392292-30-7(3,5-dimethyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 1807084-66-7(Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate)